molecular formula C14H10FNO4 B2599732 5-Fluoro-2-nitrophenyl 3-methylbenzoate CAS No. 219688-25-2

5-Fluoro-2-nitrophenyl 3-methylbenzoate

Cat. No.: B2599732
CAS No.: 219688-25-2
M. Wt: 275.235
InChI Key: LETMLITVGLLXIH-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl 3-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom, a nitro group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 3-methylbenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrophenyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, under conditions such as heating or using a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-nitrophenyl 3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl 3-methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitrophenyl 4-methylbenzoate: Similar structure but with a different position of the methyl group.

    5-Fluoro-2-nitrophenyl 2-methylbenzoate: Similar structure but with a different position of the methyl group.

    5-Fluoro-2-nitrophenyl benzoate: Lacks the methyl group on the benzoate moiety.

Uniqueness

5-Fluoro-2-nitrophenyl 3-methylbenzoate is unique due to the specific positioning of the fluorine, nitro, and methyl groups, which can influence its reactivity and interactions with biological targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(5-fluoro-2-nitrophenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-9-3-2-4-10(7-9)14(17)20-13-8-11(15)5-6-12(13)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETMLITVGLLXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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